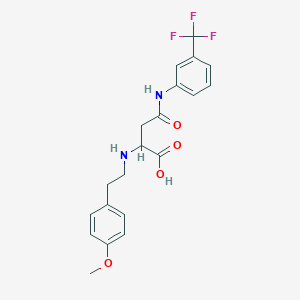
2-((4-Methoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-Methoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid is a useful research compound. Its molecular formula is C20H21F3N2O4 and its molecular weight is 410.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((4-Methoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid, with CAS number 1047679-01-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H21F3N2O4, and it has a molecular weight of 410.4 g/mol. The compound features a complex structure that includes a methoxyphenethyl group and a trifluoromethylphenyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21F3N2O4 |
| Molecular Weight | 410.4 g/mol |
| CAS Number | 1047679-01-5 |
Mechanisms of Biological Activity
The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances interactions with target enzymes through hydrogen bonding and hydrophobic interactions. Studies have shown that similar compounds can inhibit enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and cholinesterases, suggesting potential anti-inflammatory and neuroprotective effects .
- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, which may be attributed to their ability to scavenge free radicals and protect cellular components from oxidative stress .
- Cytotoxicity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism likely involves apoptosis induction and cell cycle arrest .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:
- Substituent Effects : The introduction of electron-withdrawing groups like trifluoromethyl enhances inhibitory potency against certain enzymes compared to their non-fluorinated counterparts.
- Positioning of Functional Groups : Variations in the position of methoxy or other substituents on the phenyl rings significantly affect biological activity, as seen in various analogs tested against cholinesterases and COX enzymes .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into potential applications:
- Inhibition of Cholinesterases : A study reported that compounds structurally similar to this compound exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10 μM to over 30 μM depending on structural modifications .
- Anticancer Activity : In vitro assays indicated that certain derivatives showed significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis pathways. The presence of specific substituents was correlated with enhanced activity .
Eigenschaften
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylamino]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4/c1-29-16-7-5-13(6-8-16)9-10-24-17(19(27)28)12-18(26)25-15-4-2-3-14(11-15)20(21,22)23/h2-8,11,17,24H,9-10,12H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJMBCKSFGHYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














